molecular formula C7H15ClN2O2 B2721060 2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride CAS No. 2387567-26-0

2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride

Cat. No.: B2721060
CAS No.: 2387567-26-0
M. Wt: 194.66
InChI Key: XIBOEKJXHFTBQY-RGMNGODLSA-N
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Description

2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride typically involves the reaction of 2-methylpiperazine with chloroacetic acid under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is then acidified to precipitate the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and pH to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: Another six-membered heterocyclic compound with similar biological activities.

    Piperazine: The parent compound of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride, widely used in pharmaceuticals.

    Methylpiperazine: A derivative of piperazine with a methyl group, similar in structure and function.

Uniqueness

This compound stands out due to its specific substitution pattern and the presence of the acetic acid moiety, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets and exhibit distinct properties compared to other piperazine derivatives.

Properties

IUPAC Name

2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-6-4-8-2-3-9(6)5-7(10)11;/h6,8H,2-5H2,1H3,(H,10,11);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBOEKJXHFTBQY-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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